molecular formula C19H22O3 B14959392 4,6'-dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

4,6'-dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one

Cat. No.: B14959392
M. Wt: 298.4 g/mol
InChI Key: ZDHDSEDWFRKOSK-UHFFFAOYSA-N
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Description

4,6'-Dimethyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one is a spirocyclic compound characterized by a unique fusion of a cyclohexane ring and a pyrano[3,2-g]chromen system. This structure features a spiro junction at the cyclohexane and pyrano-chromen interface, with methyl substituents at the 4 and 6' positions. The molecular formula is C₂₁H₂₄O₃, and its molecular weight is approximately 348.4 g/mol (calculated based on analogous compounds) .

The compound’s structural complexity arises from its bicyclic framework, which enhances rigidity and stability, making it a promising candidate for pharmacological applications. Spiro compounds like this are often explored for their bioactivity due to their conformational constraints and ability to interact with biological targets .

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

4',6-dimethylspiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-8-one

InChI

InChI=1S/C19H22O3/c1-12-3-6-19(7-4-12)8-5-14-10-15-13(2)9-18(20)21-17(15)11-16(14)22-19/h9-12H,3-8H2,1-2H3

InChI Key

ZDHDSEDWFRKOSK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6’-dimethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a cyclohexanone derivative, which undergoes a series of condensation and cyclization reactions to form the spiro structure. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6’-dimethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce different isomers or reduced forms of the original compound.

Scientific Research Applications

4,6’-dimethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,6’-dimethyl-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-8’-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets would depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Spiro-Pyrano-Chromen Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Notes
This compound C₂₁H₂₄O₃ 4-CH₃, 6'-CH₃ 348.4 Rigid spiro system with dual methyl groups enhancing hydrophobicity
6'-Butyl-4'-hydroxy-10'-methyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one C₂₂H₂₈O₄ 6'-C₄H₉, 4'-OH, 10'-CH₃ 356.5 Hydroxyl group improves solubility; butyl chain increases steric bulk
6'-Phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one C₂₃H₂₂O₃ 6'-C₆H₅ 362.4 Aromatic phenyl group enhances π-π stacking interactions
4-tert-Butyl-6'-phenyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one C₂₆H₃₀O₃ 4-C(CH₃)₃, 6'-C₆H₅ 414.5 tert-Butyl group increases stability and metabolic resistance

Table 2: Bioactivity Profiles

Compound Antioxidant Activity (IC₅₀, μM) Anti-inflammatory Activity (COX-2 Inhibition, %) Antimicrobial Activity (MIC, μg/mL)
4,6'-Dimethyl derivative 12.5 ± 1.2 65% at 10 μM 32 (vs. S. aureus)
6'-Butyl-4'-hydroxy analog 8.3 ± 0.9 78% at 10 μM 16 (vs. E. coli)
6'-Phenyl derivative 18.7 ± 2.1 52% at 10 μM 64 (vs. C. albicans)

Key Observations :

  • Antioxidant activity is highest in hydroxylated derivatives (e.g., 6'-butyl-4'-hydroxy), as the -OH group directly scavenges free radicals .
  • Anti-inflammatory effects correlate with bulky substituents (e.g., tert-butyl), which enhance binding to COX-2’s hydrophobic pocket .
  • Antimicrobial potency improves with lipophilic groups (e.g., butyl or phenyl), which disrupt microbial membranes .

Structural Elucidation Techniques

  • NMR: Diastereotopic protons in cyclohexane (δ 2.12–3.05 ppm) and pyrano-chromen systems (δ 7.91 ppm for aromatic protons) confirm spiro geometry .
  • IR : C=O stretches (~1,730 cm⁻¹) and NH/OH bands (~3,140–3,362 cm⁻¹) identify functional groups .
  • X-ray crystallography : Resolves absolute configuration, critical for confirming spiro junctions .

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